![molecular formula C17H12N2O3S2 B2565752 N-[(5Z)-5-[(3-ヒドロキシフェニル)メチリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]ベンザミド CAS No. 326873-87-4](/img/structure/B2565752.png)
N-[(5Z)-5-[(3-ヒドロキシフェニル)メチリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex chemical compound that belongs to the family of thiazolidinones. These compounds are known for their potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone core with a hydroxyphenyl moiety and a benzamide group, contributing to its diverse reactivity and biological activity.
科学的研究の応用
- Chemistry::
Used as a reagent in organic synthesis for the preparation of complex molecules.
Serves as a precursor in the synthesis of bioactive thiazolidinone derivatives.
- Biology::
Exhibits antibacterial and antifungal activities, making it a potential candidate for new antimicrobial agents.
Shows anti-inflammatory properties, useful in the development of anti-inflammatory drugs.
- Medicine::
Investigated for its anticancer properties, with studies showing it can induce apoptosis in cancer cells.
Potential use in developing treatments for chronic inflammatory diseases.
- Industry::
Used in the manufacture of specialty chemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions::
- Synthesis of Thiazolidinone Core::
The synthesis typically starts with the formation of the thiazolidinone core. This can be achieved through the reaction of a substituted 2-mercaptoaniline with an α-haloketone or α-haloester under mild conditions, leading to the formation of the thiazolidinone ring.
Reaction conditions may include solvents such as ethanol or acetic acid, and catalysts such as potassium carbonate or sodium acetate to facilitate ring closure.
- Formation of the Final Compound::
The introduction of the hydroxyphenylmethylidene group is generally carried out through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with 3-hydroxybenzaldehyde in the presence of a base like piperidine or pyridine under reflux conditions.
The final step involves the acylation reaction with benzoyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form the benzamide group.
The industrial production of this compound may involve large-scale synthesis following the aforementioned synthetic routes. The reactions are often optimized for yield and purity, using high-efficiency reactors and purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions::
- Oxidation::
The hydroxyphenyl moiety can undergo oxidation reactions, typically using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of quinone derivatives.
- Reduction::
The thiazolidinone ring can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
- Substitution::
The compound can undergo nucleophilic substitution reactions at the benzamide group, using reagents such as alkyl halides or acyl chlorides to introduce different substituents.
Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., piperidine).
Reaction conditions vary but generally involve temperatures ranging from room temperature to reflux, and solvents like ethanol, methanol, or dimethyl sulfoxide.
Oxidation products include quinones, while reduction yields thiol derivatives. Substitution reactions result in various substituted benzamide and thiazolidinone derivatives.
作用機序
The compound exerts its effects through various mechanisms, depending on the target:
- Molecular Targets and Pathways::
The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.
The hydroxyphenyl group can participate in redox reactions, contributing to the compound's anti-inflammatory and anticancer properties.
The benzamide group may enhance binding affinity to specific biological targets, increasing the compound's efficacy.
- Pathways Involved::
Induction of oxidative stress in microbial cells, leading to cell death.
Inhibition of inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Activation of apoptotic pathways in cancer cells, promoting cell death.
類似化合物との比較
Comparison with Other Similar Compounds::
Compared to other thiazolidinones, N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide stands out due to its unique hydroxyphenylmethylidene and benzamide groups, which enhance its biological activity.
2-phenyl-4-thiazolidinone
2-mercapto-3-phenyl-4-thiazolidinone
5-arylidene-2-thioxothiazolidin-4-one
3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one
This compound's distinct structural features and diverse reactivity make it a valuable subject for ongoing research in multiple scientific disciplines.
特性
IUPAC Name |
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-13-8-4-5-11(9-13)10-14-16(22)19(17(23)24-14)18-15(21)12-6-2-1-3-7-12/h1-10,20H,(H,18,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMDPBIOPZDOIF-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)

![1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2565673.png)

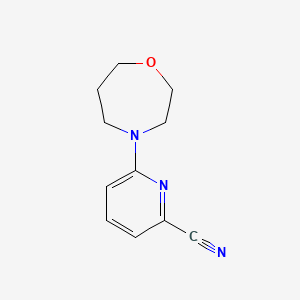

![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)
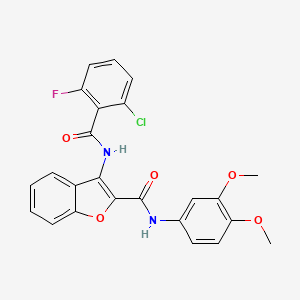
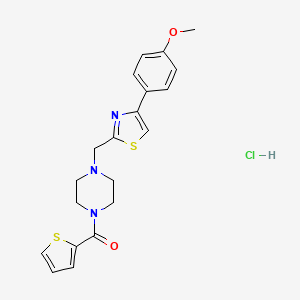
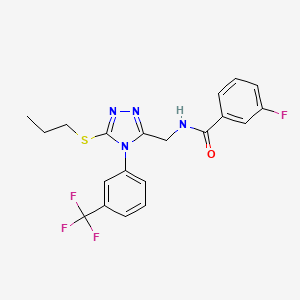

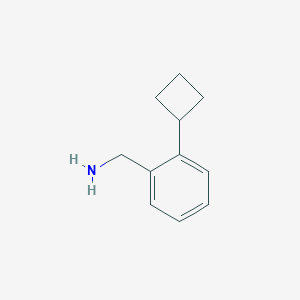

![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)
